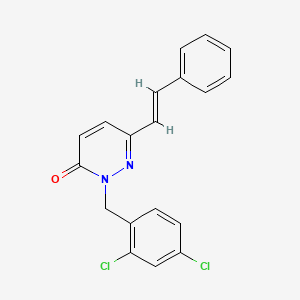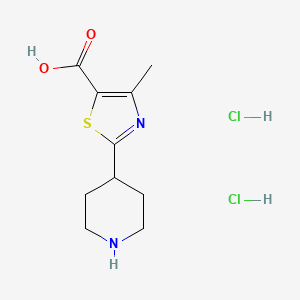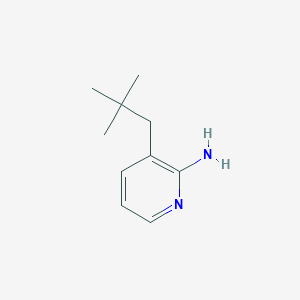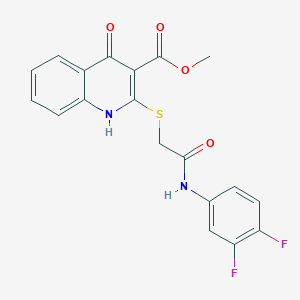
(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-(4-bromophenyl)-2-oxoethyl)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, commonly known as BPT, is a thiazolidinone derivative that has been extensively studied for its potential use in medicinal chemistry. BPT has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. In
科学的研究の応用
BPT has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. BPT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
作用機序
The mechanism of action of BPT is not fully understood. However, it has been suggested that BPT may exert its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
BPT has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. BPT has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, BPT has been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus.
実験室実験の利点と制限
One advantage of using BPT in lab experiments is its ability to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. Additionally, BPT has been found to have low toxicity in animal studies. However, one limitation of using BPT in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of BPT. One direction is to further investigate the mechanism of action of BPT. Another direction is to explore the use of BPT in combination with other drugs for the treatment of cancer and fungal infections. Additionally, the development of more soluble forms of BPT may enhance its bioavailability and potential therapeutic applications.
Conclusion:
In conclusion, BPT is a thiazolidinone derivative that has been extensively studied for its potential use in medicinal chemistry. BPT exhibits various biological activities, including anti-inflammatory, antitumor, and antifungal properties. The mechanism of action of BPT is not fully understood, but it may exert its biological activities by inhibiting the activity of certain enzymes. BPT has been found to exhibit low toxicity in animal studies, but its limited solubility in water may affect its bioavailability. There are several future directions for the study of BPT, including further investigation of its mechanism of action and the development of more soluble forms for potential therapeutic applications.
合成法
The synthesis of BPT involves the reaction of 2-bromo-4'-hydroxyacetophenone and 2-amino-4-phenylthiazole in the presence of a base. The reaction produces BPT as a yellow solid with a melting point of 265-267°C.
特性
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c18-11-3-1-10(2-4-11)14(22)9-15-16(23)20-17(24-15)19-12-5-7-13(21)8-6-12/h1-8,15,21H,9H2,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGMCIFFQAPTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)
![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)


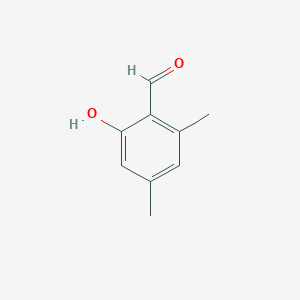
![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)
